

# Application Notes and Protocols for Ammifurin in PUVA Therapy Research

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## Compound of Interest

Compound Name: Ammifurin

Cat. No.: B1664913

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## Introduction

**Ammifurin** is a naturally derived furocoumarin mixture, primarily composed of isopimpinellin and bergapten. It serves as a photosensitizing agent in PUVA (Psoralen + UVA) therapy, a photochemotherapy modality for various skin disorders. When activated by Ultraviolet A (UVA) radiation, **Ammifurin** forms covalent bonds with DNA, inhibiting cell proliferation and modulating immune responses. These application notes provide a summary of available research data and protocols for the use of **Ammifurin** in a research setting for conditions such as psoriasis and vitiligo.

## Data Presentation

### Table 1: Summary of Clinical Data for Ammifurin in PUVA Therapy for Psoriasis

Parameter	Value	Reference
Formulation	0.3% Ammifurin solution (topical)	[1]
Patient Cohort	280 patients with psoriasis (127 treated with Ammifurin)	[1]
Comparison	0.1% psoralen solution, 0.1% puvaderm ointment, 0.1% oxoralen emulsion	[1]
Efficacy	A good clinical effect was achieved in 90% of the total patient pool. Ammifurin 0.3% solution was noted as one of the most effective treatments.	[1]
Oral Dosage (from patent)	20 mg per 20 kg of body weight, administered 3 hours before UVA exposure.	[2]

Note: Detailed quantitative data from comparative trials, such as specific Psoriasis Area and Severity Index (PASI) score reductions and clearance rates for **Ammifurin** alone, are limited in the reviewed literature.

## Experimental Protocols

### Protocol 1: Topical Ammifurin-PUVA Therapy for Psoriasis Vulgaris (Localized Plaques)

This protocol is based on a reported clinical study and a Russian patent describing a method for treating psoriasis.[1][2]

#### 1. Patient Selection (Inclusion Criteria for Preclinical/Clinical Research):

- Diagnosis of chronic plaque psoriasis.
- Localized lesions suitable for topical treatment.

- Absence of contraindications to PUVA therapy (e.g., photosensitivity disorders, history of melanoma).[3]

## 2. Materials:

- 0.3% **Ammifurin** solution.[1]
- UVA irradiation source with a spectral output of 320-400 nm.
- Protective eyewear for both patient and operator.
- Sunscreens for non-treatment areas.

## 3. Procedure:

- **Ammifurin** Application: Apply a thin layer of 0.3% **Ammifurin** solution directly to the psoriatic plaques.
- Incubation Period: Allow for a 60-minute incubation period before UVA exposure.
- UVA Irradiation:
  - The initial UVA dose should be determined based on the patient's skin type or Minimal Phototoxic Dose (MPD) if feasible.[4]
  - A patent suggests an initial UVA dose with an intensity of 1.5 to 7.5 J/cm<sup>2</sup>. [2]
  - Subsequent treatments should involve gradual increases in the UVA dose, guided by the patient's erythematous response.[4]
- Treatment Frequency: 3-4 times weekly.[2]
- Treatment Duration: Continue for a total of 10-30 procedures, or until clinical resolution of the plaques.[2]

## 4. Post-Treatment Care:

- Patients should avoid sun exposure for 24 hours post-treatment and wear protective clothing and sunscreen.[5]

## 5. Monitoring:

- Regularly assess for signs of phototoxicity (erythema, blistering) and adjust the UVA dose accordingly.[6]
- In clinical research settings, monitor for potential long-term side effects such as skin aging and an increased risk of skin cancer.[6]

## Protocol 2: Systemic Ammifurin-PUVA Therapy for Generalized Psoriasis

This protocol is derived from a Russian patent.[\[2\]](#)

### 1. Patient Selection:

- Diagnosis of generalized vulgar or pustular psoriasis.
- Patients for whom systemic therapy is indicated.

### 2. Materials:

- **Ammifurin** tablets (formulation for oral administration).
- Whole-body UVA irradiation cabin.
- Protective eyewear.

### 3. Procedure:

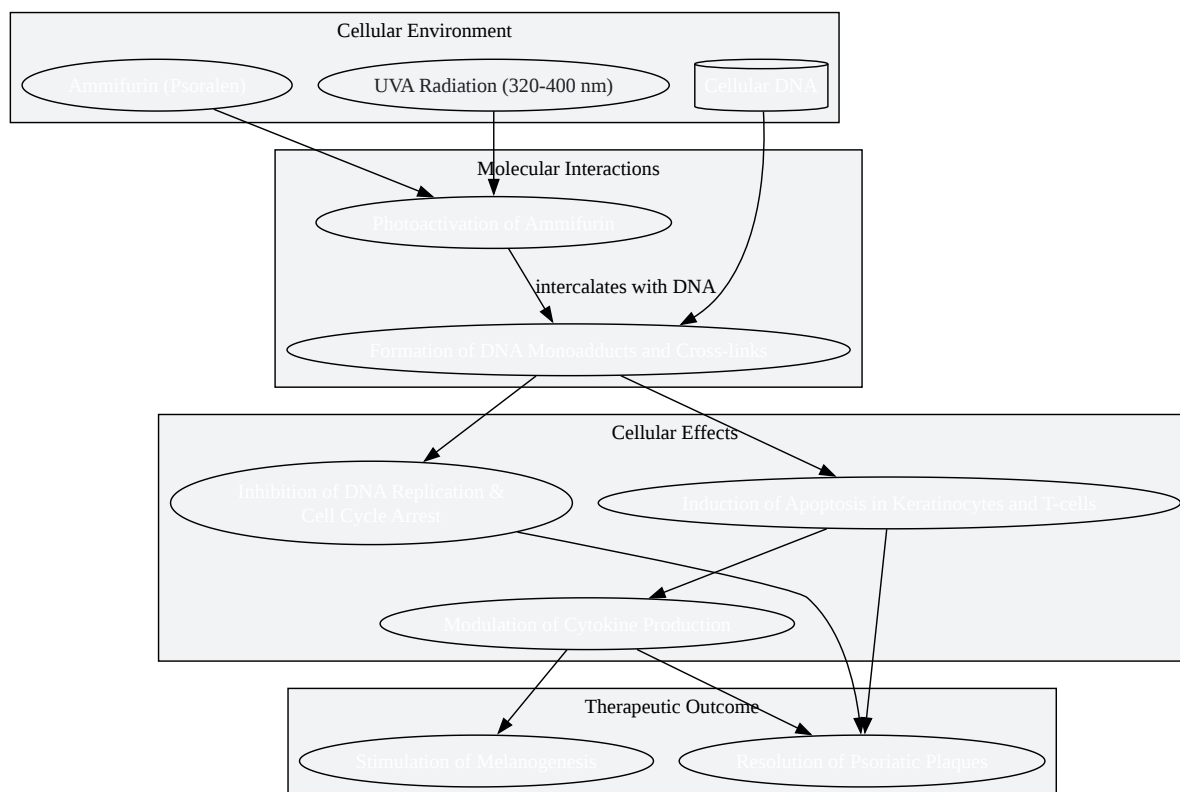
- **Ammifurin** Administration: Administer **Ammifurin** orally at a dosage of 20 mg per 20 kg of body weight.[\[2\]](#)
- Time to Irradiation: UVA exposure should occur 3 hours after **Ammifurin** ingestion.[\[2\]](#)
- UVA Irradiation:
- Follow standard protocols for determining the initial UVA dose based on skin type or MPD.
- Administer UVA irradiation 3-4 times per week.[\[2\]](#)
- Combination Therapy (Optional): The patent suggests potential combination with neotigazone (a retinoid) for torpid cases, with careful monitoring of blood biochemical parameters.[\[2\]](#)

### 4. Monitoring:

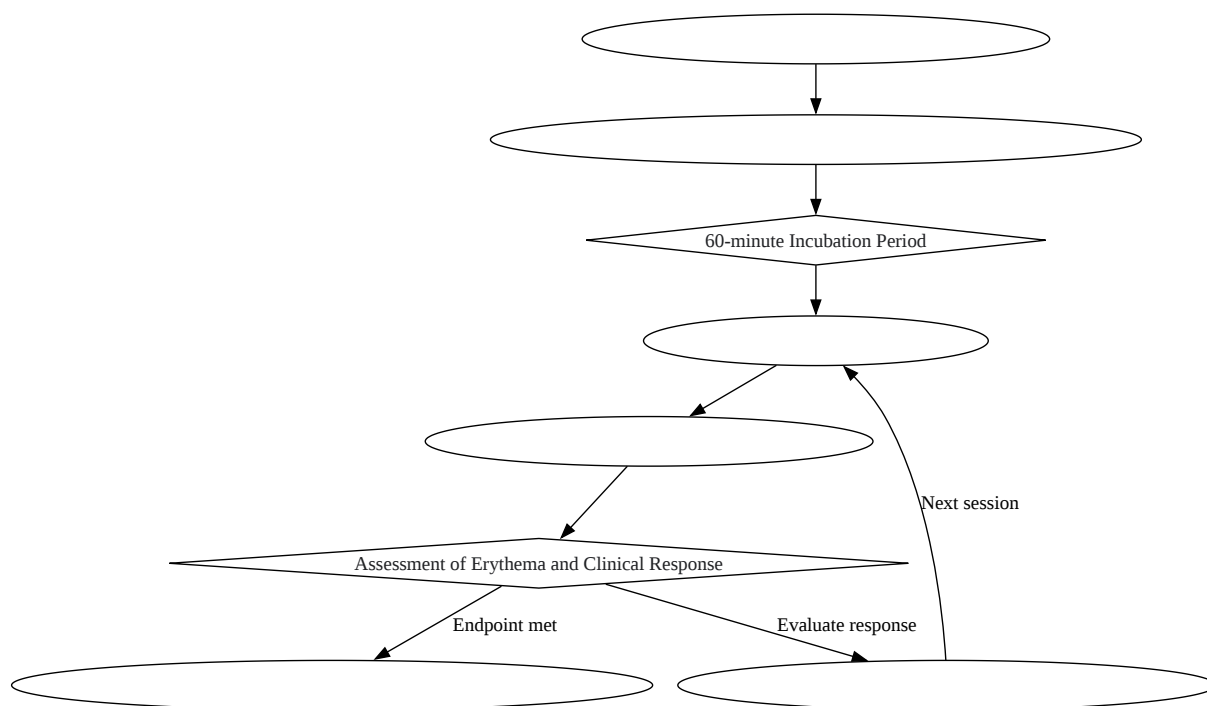
- Monitor for systemic side effects such as nausea.[\[6\]](#)
- Regularly monitor skin for phototoxic reactions and long-term side effects.[\[6\]](#)

## Visualizations

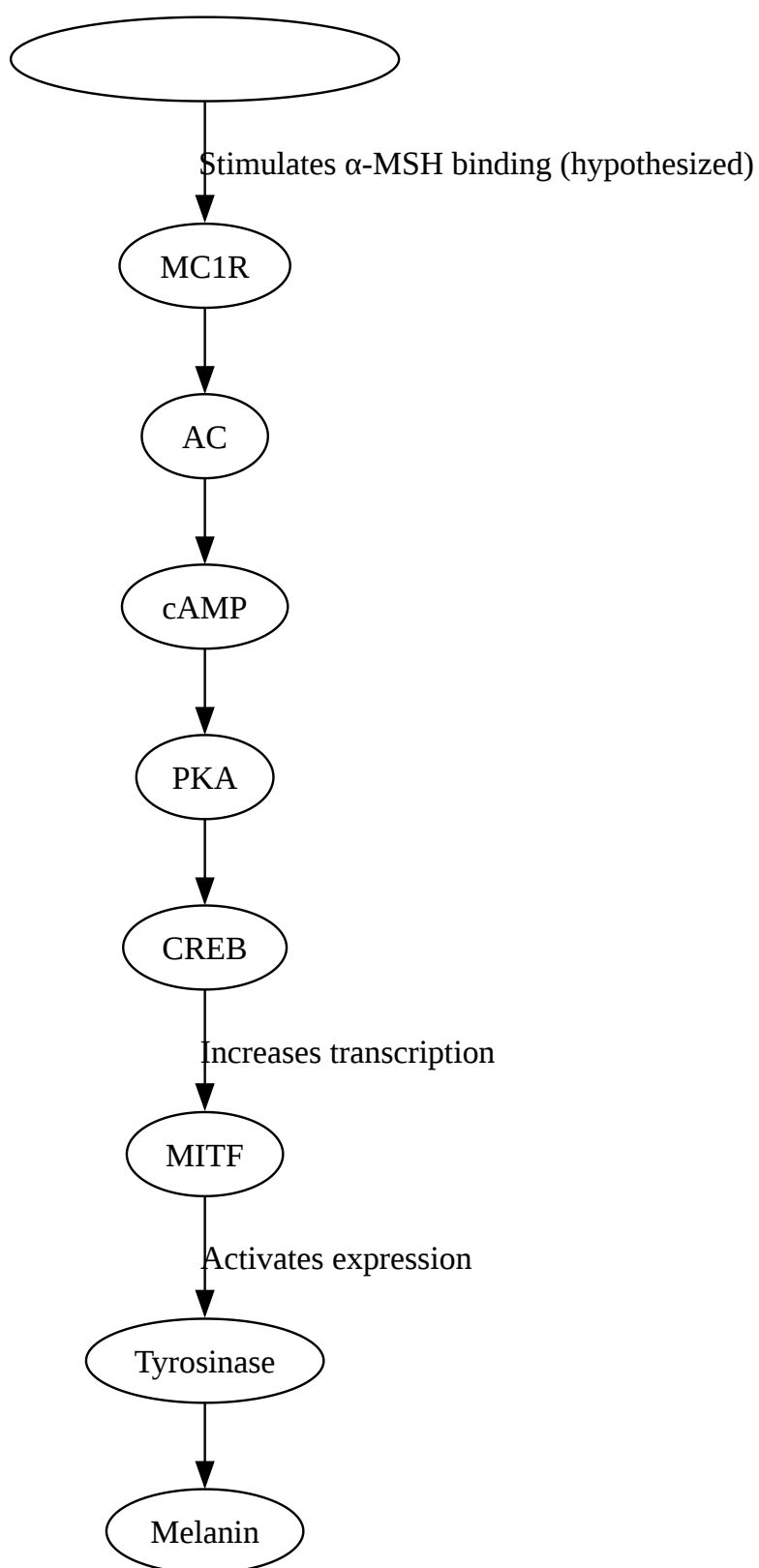
## Signaling Pathways and Experimental Workflows



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- To cite this document: BenchChem. [Application Notes and Protocols for Ammifurin in PUVA Therapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664913#using-ammifurin-in-puva-psoralen-uva-therapy-research]

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